

physical and chemical properties of cerium (IV) ammonium sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium (IV) ammonium sulfate

Cat. No.: B1164909

[Get Quote](#)

A Comprehensive Technical Guide to Cerium (IV) Ammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of **cerium (IV) ammonium sulfate**, also known as ceric ammonium sulfate. It details its applications in analytical chemistry and organic synthesis, complete with experimental protocols and safety information.

Core Properties

Cerium (IV) ammonium sulfate is an inorganic salt with the cerium atom in its +4 oxidation state.^[1] It is a strong oxidizing agent, a property that defines its primary applications in laboratory and industrial settings.^[2] The dihydrate, $(\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \cdot 2\text{H}_2\text{O}$, is the most common form of this compound.^[2]

Physical Properties

The compound is typically an orange-red or yellowish-orange crystalline solid.^{[1][3]} It is soluble in water, where it forms acidic solutions, and is noted to be insoluble in ethanol.^{[1][4]} Upon heating, it does not have a true melting point but rather decomposes.^[1]

Table 1: Physical and Chemical Properties of Cerium (IV) Ammonium Sulfate Dihydrate

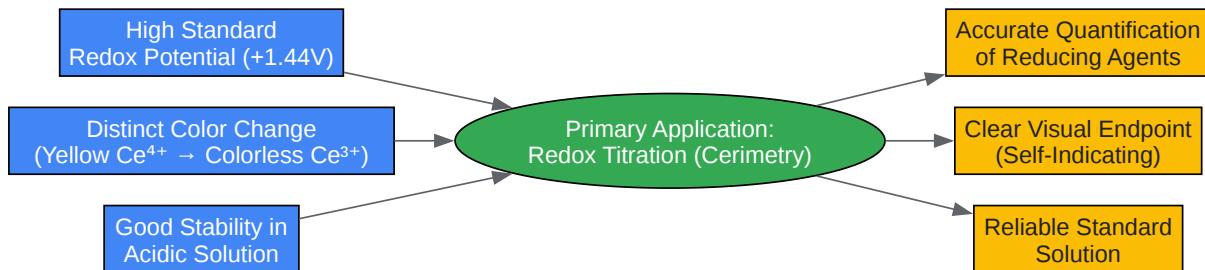
Property	Value	References
Chemical Formula	$(\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \cdot 2\text{H}_2\text{O}$	[1] [2]
Molar Mass	632.55 g/mol	[2] [5]
Appearance	Orange-red / Yellowish-orange crystalline powder	[1] [3] [6]
Melting Point	130 °C (decomposes)	[2] [4]
Solubility	Soluble in water; Insoluble in ethanol	[2] [4] [7]
Density	~2.4 g/cm ³	[1]
Odor	Odorless	[1] [4]

Chemical Properties

The defining chemical characteristic of **cerium (IV) ammonium sulfate** is its strong oxidizing potential. The Ce(IV)/Ce(III) redox couple has a reduction potential of approximately +1.44 V.[\[2\]](#) This high potential allows it to oxidize a wide range of organic and inorganic substances.[\[8\]](#) When it acts as an oxidant, the ceric (Ce^{4+}) ion is reduced to the cerous (Ce^{3+}) ion, which is colorless.[\[3\]](#) The strong yellow or orange color of Ce(IV) solutions transitioning to the colorless Ce(III) state provides a clear visual indicator in titrimetric analysis.

Table 2: Chemical and Safety Data

Property	Value / Information	References
Oxidation State of Cerium	+4	[1]
Standard Reduction Potential (Ce ⁴⁺ /Ce ³⁺)	~ +1.44 V	[2]
Key Reactions	Oxidizes ferrous (Fe ²⁺) to ferric (Fe ³⁺) ions.	[9]
Stability	Stable under normal conditions.	[4]
Incompatibilities	Strong acids, strong bases, combustible materials.	
Hazard Statements	Causes skin and serious eye irritation; May cause respiratory irritation.	[10]


Core Applications and Methodologies

The strong oxidizing power of **cerium (IV) ammonium sulfate** makes it a versatile reagent in both analytical chemistry and organic synthesis.

Cerimetric Titration

Cerimetry is a quantitative analytical technique that uses a standardized solution of a Ce(IV) salt to determine the concentration of a reducing analyte.[\[8\]](#) One of the most common applications is the determination of iron (II).

The relationship between the properties of ceric ammonium sulfate and its primary application in redox titrations is illustrated below.

[Click to download full resolution via product page](#)

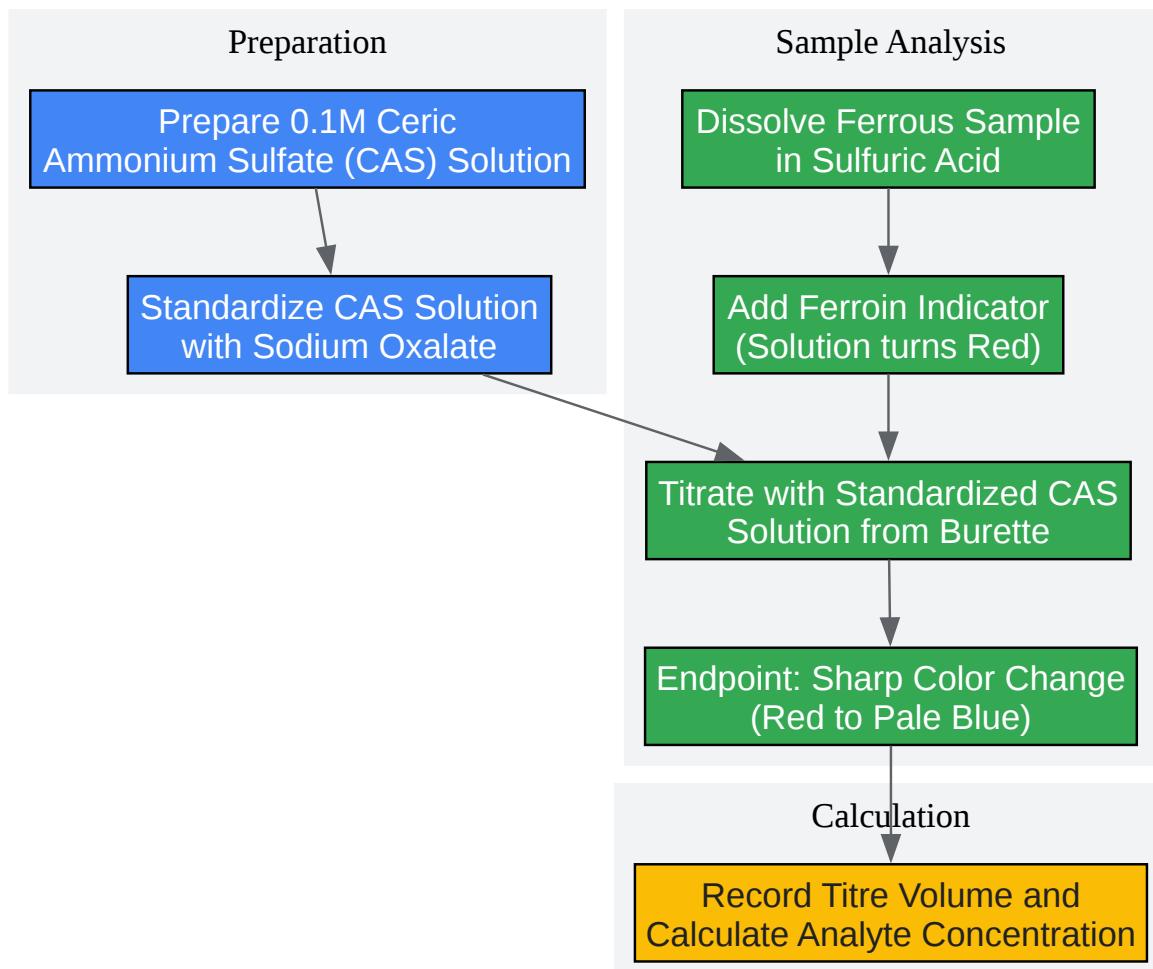
Caption: Relationship between properties and application.

This protocol details the standardization of a cerium (IV) sulfate solution and its use to quantify the amount of ferrous ion in a sample.

1. Preparation of 0.1 M Cerium (IV) Sulfate Titrant:

- Weigh approximately 64 g of ceric ammonium sulfate dihydrate.
- In a fume hood, slowly and with stirring, add the solid to 500 mL of 1 M sulfuric acid.
- Gently warm the mixture until the salt dissolves.
- Cool the solution and quantitatively transfer it to a 1000 mL volumetric flask.
- Dilute to the mark with 1 M sulfuric acid and mix thoroughly. Store the solution in a well-stoppered bottle protected from light.

2. Standardization of the Cerium (IV) Sulfate Solution:


- Accurately weigh approximately 0.2 g of primary standard sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), previously dried at 105°C for 2 hours.[11]
- Dissolve the sodium oxalate in 75 mL of deionized water in a 250 mL conical flask.[11]

- Carefully add 7 mL of sulfuric acid (pre-mixed by adding 2 mL of concentrated H_2SO_4 to 5 mL of water).[11]
- Add 10 mL of hydrochloric acid and heat the solution to 70-75°C.[11]
- Titrate the hot solution with the prepared ceric sulfate solution until the appearance of a permanent, slight yellow color, which indicates the endpoint.[11]
- Calculate the exact molarity of the ceric sulfate solution. Each 6.700 mg of sodium oxalate is equivalent to 1 mL of 0.1 N ceric sulfate.[11]

3. Titration of Ferrous Ammonium Sulfate (FAS) Sample:

- Accurately weigh a sample of ferrous ammonium sulfate hexahydrate to be analyzed.
- Dissolve the sample in a conical flask containing approximately 20 mL of 2 N sulfuric acid. [12]
- Add 2-3 drops of ferroin indicator. The solution will turn red.[12]
- Titrate with the standardized cerium (IV) sulfate solution from the burette.
- The endpoint is reached when the color changes sharply from red to a pale blue or milky yellow.[12][13]
- Repeat the titration to obtain concordant results.
- Calculate the percentage of Fe^{2+} in the original sample.

The workflow for this analytical procedure is visualized below.

[Click to download full resolution via product page](#)

Caption: Workflow for cerimetric titration of iron (II).

Organic Synthesis

Cerium (IV) ammonium sulfate is a valuable one-electron oxidant in organic chemistry.[14] It is often used in reactions where ceric ammonium nitrate (CAN) might cause side reactions due to the nitrate ligand. Its applications include:

- Oxidation of Aromatic Rings: It can oxidize polycyclic aromatic hydrocarbons to quinones in good yields.
- Oxidative Transformations: It is used for the cleavage of carbon-carbon double bonds and the oxidation of alcohols and thiols.[1]
- Catalysis: It can serve as a catalyst in various synthetic transformations.[1]

The general mechanism often involves the formation of radical cation intermediates.[14]

Safety and Handling

Cerium (IV) ammonium sulfate is a strong oxidizing agent and requires careful handling.

- Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[15] Work in a well-ventilated area or a fume hood, especially when handling the powder.[3]
- Incompatibilities: Keep away from combustible materials, strong acids, and strong bases.
- Health Hazards: The compound may cause skin, eye, and respiratory tract irritation.[3] Avoid generating dust.[3]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[3]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash with plenty of water.[3] Seek medical attention if irritation persists.

This guide provides a foundational understanding of **cerium (IV) ammonium sulfate** for professionals in research and development. Its robust properties as an oxidizing agent, coupled with well-established analytical protocols, ensure its continued importance in chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synthetikaeu.com [synthetikaeu.com]
- 2. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 10378-47-9 CAS MSDS (Ammonium cerium(IV) sulfate dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 硫酸铈(IV)铵 二水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 10378-47-9 CAS | AMMONIUM CERIC SULPHATE DIHYDRATE | Cerium Salts | Article No. 01130 [lobachemie.com]
- 7. Cerium(IV) ammonium sulfate dihydrate | CeH₂₀N₄O₁₈S₄ | CID 71308344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. vernier.com [vernier.com]
- 10. carlroth.com [carlroth.com]
- 11. pharmaupdater.com [pharmaupdater.com]
- 12. scribd.com [scribd.com]
- 13. edu.rsc.org [edu.rsc.org]
- 14. mgesjournals.com [mgesjournals.com]
- 15. mt.com [mt.com]
- To cite this document: BenchChem. [physical and chemical properties of cerium (IV) ammonium sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1164909#physical-and-chemical-properties-of-cerium-iv-ammonium-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com